2,7,8-Trimethylquinoline
Overview
Description
2,7,8-Trimethylquinoline is a heterocyclic aromatic organic compound with the molecular formula C12H13N. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7,8-Trimethylquinoline can be synthesized through several methods, including the Combes quinoline synthesis, which involves the condensation of anilines with β-diketones followed by acid-catalyzed ring closure . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with ketones under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. For instance, the use of polyphosphoric acid (PPA) as a catalyst in the Combes synthesis can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,7,8-Trimethylquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted quinolines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinolines.
Scientific Research Applications
2,7,8-Trimethylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7,8-Trimethylquinoline involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process . Additionally, its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
2,7-Dimethylquinoline: Similar structure but lacks one methyl group at the 8th position.
4-Chloro-2,7,8-trimethylquinoline: Contains a chlorine atom at the 4th position, which can alter its chemical properties and reactivity.
2,7,8-Trimethylquinoline-3-carboxylic acid: Contains a carboxylic acid group at the 3rd position, making it more polar and reactive.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at the 2nd, 7th, and 8th positions can affect its electronic distribution and steric properties, making it distinct from other quinoline derivatives .
Biological Activity
2,7,8-Trimethylquinoline (TMQ) is a heterocyclic compound belonging to the quinoline family, characterized by its three methyl groups at the 2, 7, and 8 positions. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of TMQ, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C12H13N
- Molecular Weight : 171.238 g/mol
TMQ's structure allows it to interact with various biological targets, influencing its pharmacological effects.
Antimicrobial Activity
Research indicates that TMQ exhibits significant antimicrobial properties against a range of pathogens. Various studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of TMQ against several microorganisms including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results are summarized in Table 1.
Microorganism | Zone of Inhibition (mm) | Control (Ceftriaxone) (mm) |
---|---|---|
Bacillus subtilis | 19 | 20 |
Staphylococcus aureus | 17 | 18 |
Micrococcus luteus | 13 | 15 |
Listeria monocytogenes | 10 | 12 |
Candida albicans | 12 | 14 |
The highest activity was observed against Bacillus subtilis, indicating TMQ's potential as an antibiotic candidate .
Anticancer Potential
TMQ has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation and induce apoptosis. Studies suggest that it may modulate specific signaling pathways involved in cancer development.
The anticancer activity of TMQ is believed to stem from its ability to intercalate into DNA, disrupting replication processes and leading to cell death. Additionally, it may influence apoptosis pathways by affecting cellular signaling mechanisms related to cancer progression .
Other Biological Activities
In addition to its antimicrobial and anticancer properties, TMQ has shown potential in other areas:
- Antioxidant Activity : TMQ exhibits antioxidant properties that can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that TMQ may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Summary of Research Findings
The biological activities of TMQ are summarized below:
Properties
IUPAC Name |
2,7,8-trimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-4-6-11-7-5-9(2)13-12(11)10(8)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMCEPGEODDVJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588900 | |
Record name | 2,7,8-Trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102871-68-1 | |
Record name | 2,7,8-Trimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102871-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7,8-Trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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